

An In-depth Technical Guide on the Physical Properties of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl phenyl sulfide*

Cat. No.: *B105504*

[Get Quote](#)

This technical guide provides a comprehensive overview of the boiling point and density of **ethyl phenyl sulfide** (CAS 622-38-8), tailored for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Core Physical Properties

Ethyl phenyl sulfide, also known as (ethylthio)benzene or thiophenetole, is a colorless to light yellow liquid with the chemical formula $C_8H_{10}S$.^{[1][2]} Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in chemical synthesis and pharmaceutical development.

The boiling point and density of **ethyl phenyl sulfide** are summarized in the table below. These values are compiled from various chemical suppliers and databases.

Physical Property	Value	Conditions
Boiling Point	204-205 °C	Standard atmospheric pressure.[3][4][5]
205 °C	Not specified.[6]	
Density	1.020 g/mL	Not specified.[4]
1.021 g/mL	At 25 °C.[5]	
1.02 g/mL	Specific Gravity (20/20).	

Experimental Protocols

The following sections detail the standard laboratory procedures for the experimental determination of the boiling point and density of a liquid compound like **ethyl phenyl sulfide**.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] For small sample volumes, the micro-boiling point or capillary method is a convenient and accurate technique.[8]

Objective: To determine the boiling point of a liquid sample using the capillary method.

Materials:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., aluminum block heater, Thiele tube with heating oil)[8][9]
- Clamps and stand

Procedure:

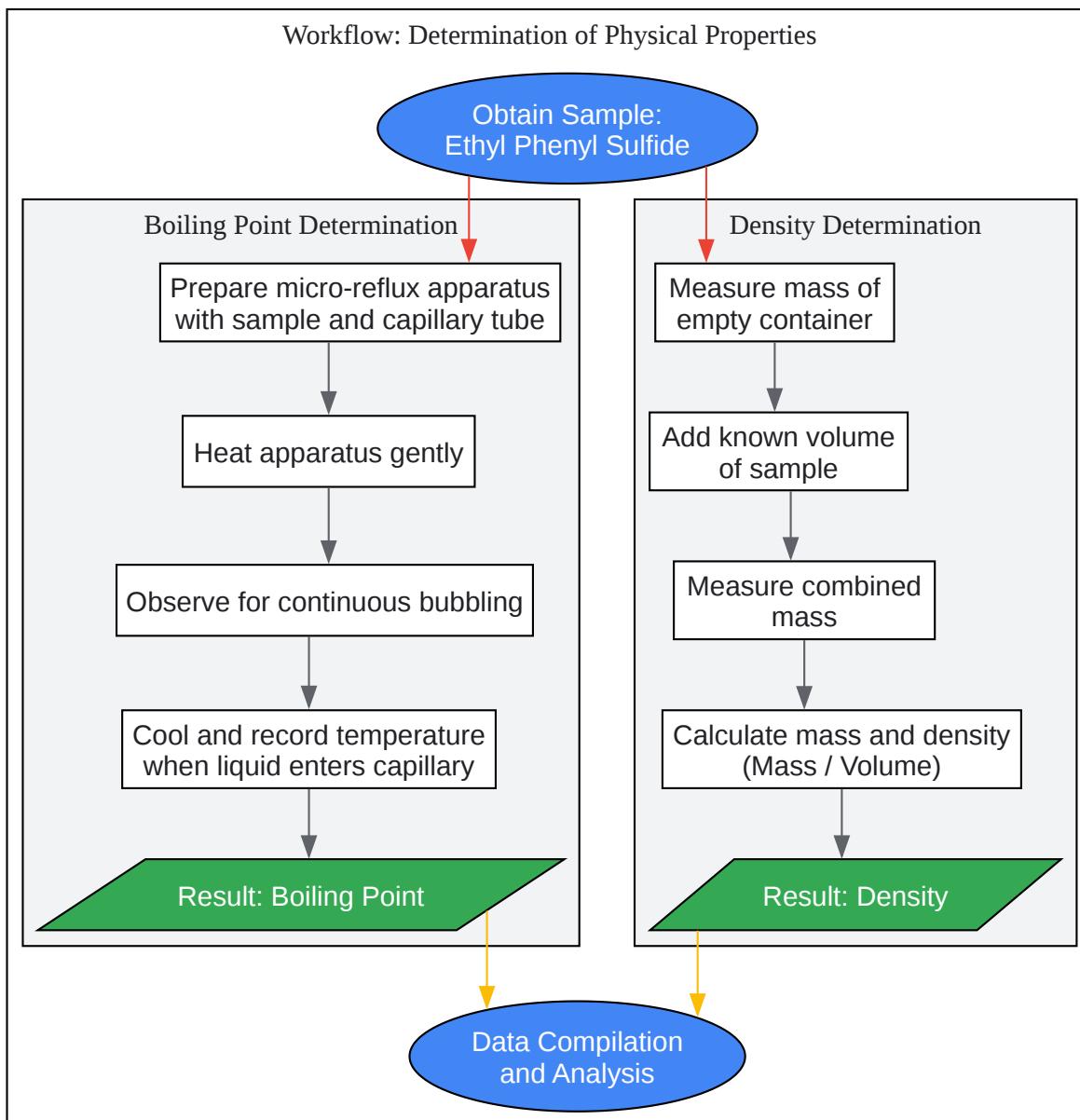
- **Sample Preparation:** Place a few milliliters of the liquid sample (**ethyl phenyl sulfide**) into the small test tube.[10]

- Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[9]
- Apparatus Setup: Secure the test tube to a stand and immerse a thermometer into the liquid, ensuring the bulb is near the capillary tube. If using a heating bath, the test tube should be partially immersed.[10]
- Heating: Begin to heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]
- Observation: As the liquid approaches its boiling point, the rate of bubbling from the capillary will increase significantly, forming a rapid and continuous stream. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.[8]
- Boiling Point Identification: Stop heating when a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7][8]
- Recording: Record the temperature at the moment the liquid enters the capillary. This is the observed boiling point. For accuracy, a boiling range of 2-3°C is often reported.[10]

Density is an intrinsic physical property defined as the mass of a substance per unit volume. It is typically measured in grams per milliliter (g/mL) for liquids.

Objective: To determine the density of a liquid by measuring its mass and volume.

Materials:


- Electronic balance (analytical or top-loading)
- Graduated cylinder or volumetric pipette for accurate volume measurement[11][12]
- Beaker
- Thermometer

Procedure:

- Mass Measurement of Empty Container: Place a clean, dry beaker or graduated cylinder on the electronic balance and tare the mass to zero, or record the mass of the empty container. [\[11\]](#)
- Volume Measurement: Accurately transfer a specific volume of **ethyl phenyl sulfide** into the tared container. For high accuracy, a volumetric pipette is preferred. If using a graduated cylinder, read the volume from the bottom of the meniscus.[\[11\]](#)[\[12\]](#) Let's assume a volume of 10.0 mL is used.
- Mass Measurement of Liquid: Place the container with the liquid onto the balance and record the total mass.
- Calculation of Liquid Mass: Subtract the mass of the empty container from the total mass to obtain the mass of the liquid sample.[\[11\]](#)
- Temperature Record: Use a thermometer to measure and record the temperature of the liquid, as density is temperature-dependent.
- Density Calculation: Calculate the density using the formula: Density = Mass / Volume
- Repeatability: Repeat the measurement at least two more times and calculate the average density to ensure precision and accuracy.[\[11\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of **ethyl phenyl sulfide** as described in the protocols above.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the boiling point and density of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. guidechem.com [guidechem.com]
- 4. store.p212121.com [store.p212121.com]
- 5. ETHYL PHENYL SULFIDE | 622-38-8 [chemicalbook.com]
- 6. ethyl phenyl sulfide [stenutz.eu]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. byjus.com [byjus.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of Ethyl Phenyl Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105504#ethyl-phenyl-sulfide-boiling-point-and-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com